2-(2-Amino-1,1-difluoroethyl)benzonitrile
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Overview
Description
2-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to an ethyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the introduction of the difluoroethyl group to a benzonitrile precursor. One common method involves the reaction of benzonitrile with a difluoroethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.
Reduction: Formation of 2-(2-Aminoethyl)benzonitrile.
Substitution: Formation of 2-(2-Hydroxyethyl)benzonitrile or 2-(2-Alkoxyethyl)benzonitrile.
Scientific Research Applications
2-(2-Amino-1,1-difluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethyl)benzonitrile
- 2-(2,2,2-Trifluoroethyl)benzonitrile
- 2-(2,2-Difluoroethoxy)benzonitrile
Uniqueness
2-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both an amino group and difluoroethyl group, which confer distinct chemical reactivity and biological activity. The difluoroethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8F2N2 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(2-amino-1,1-difluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H8F2N2/c10-9(11,6-13)8-4-2-1-3-7(8)5-12/h1-4H,6,13H2 |
InChI Key |
VXNBIFZUOWZCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(CN)(F)F |
Origin of Product |
United States |
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